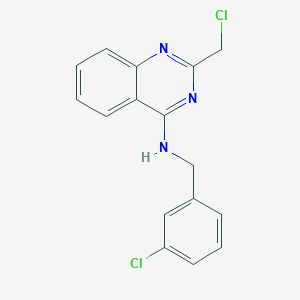
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine
説明
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, abbreviated as N-CB-CMQ, is an organochlorine compound with a wide range of applications in scientific research. N-CB-CMQ is a quinazoline derivative with a chlorine atom in the para position of the benzyl group and a chlorine atom in the para position of the methyl group. It is a colorless, odorless, and non-toxic compound with a molecular weight of 272.1 g/mol. N-CB-CMQ has a melting point of 80-82°C and a boiling point of 180-182°C.
科学的研究の応用
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel derivatives combining phenylthiazole and quinazoline, which exhibit potential antibacterial properties. The synthesis involves the formation of a core quinazolinone structure followed by modifications to introduce different substituents, aiming at biological activity enhancement. This approach demonstrates the compound's utility in generating new molecules with potential antibacterial applications (Badwaik et al., 2009).
Anti-inflammatory and Analgesic Properties
Another study synthesized derivatives by treating chloromethylquinazolinone with various substituted amines, investigating these compounds for their anti-inflammatory and analgesic activities. The findings highlight the compound's role as a scaffold for developing molecules with potential therapeutic applications in inflammation and pain management (Srivastav et al., 2009).
Chemical Synthesis Techniques
Further research demonstrated the compound's relevance in chemical synthesis, particularly in the formation of 4-(dimethylamino)quinazoline derivatives through direct amination using specific reagents. This showcases the compound's versatility in synthetic chemistry, facilitating the development of various quinazoline derivatives under mild conditions (Chen et al., 2015).
Development of Antihistaminic Agents
The synthesis and evaluation of quinazolinone derivatives for their H(1)-antihistaminic activities have been explored, with certain derivatives showing promising results compared to standard drugs. This indicates the potential of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine derivatives in the development of new antihistaminic agents with lower sedative effects (Alagarsamy et al., 2008).
Applications in Drug Synthesis
Research has also been conducted on the development of synthetic methodologies for the construction of complex quinazoline scaffolds linked to other heterocycles, demonstrating the compound's application in drug synthesis and the development of novel therapeutic agents (Keivanloo et al., 2018).
特性
IUPAC Name |
2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINTAFWLFIDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
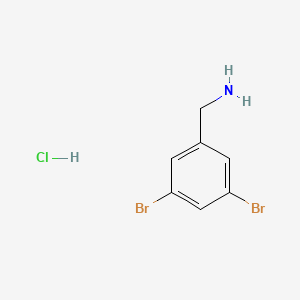
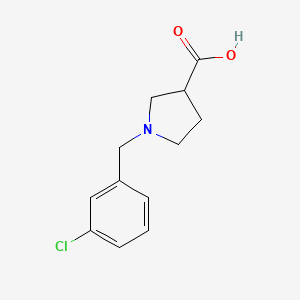
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
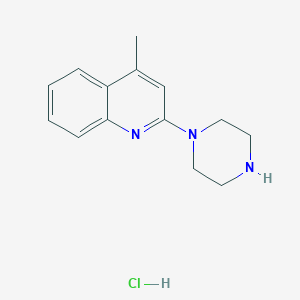
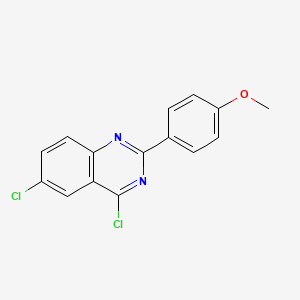
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
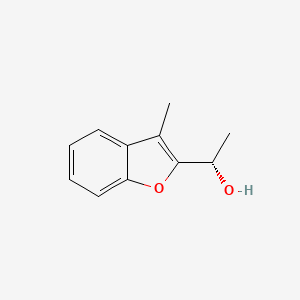
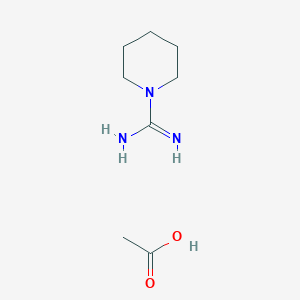
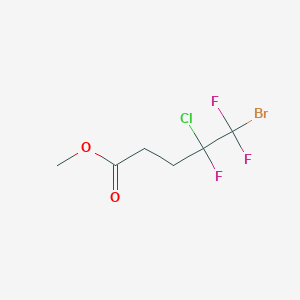
![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)
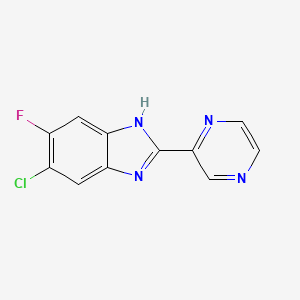
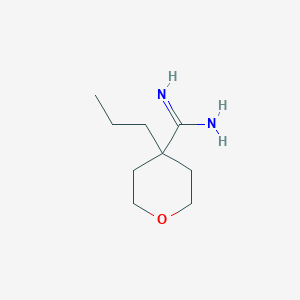
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)